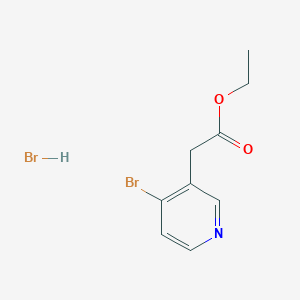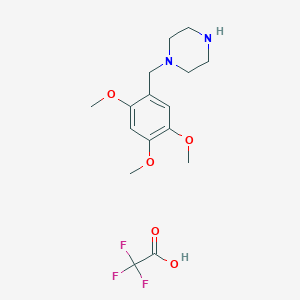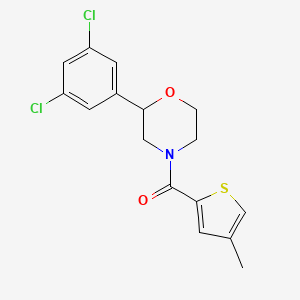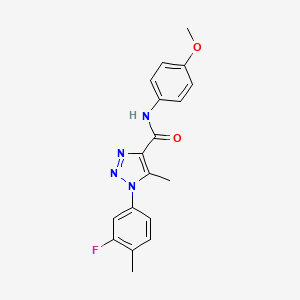![molecular formula C11H9ClF4N2O B2901902 [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride CAS No. 1883698-79-0](/img/structure/B2901902.png)
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions but can include various derivatives of the original compound, such as hydroxylated or aminated products .
Scientific Research Applications
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the oxazole ring.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group but has a different heterocyclic structure.
Uniqueness
The uniqueness of [3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride lies in its combination of the trifluoromethyl group and the oxazole ring, which together enhance its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O.ClH/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10;/h1-4H,5,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCEFHZJYBZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901819.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2901823.png)
![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2901830.png)
![Tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2901831.png)
![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)


![2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2901836.png)


